

Commercial Availability and Experimental Protocols for 2-(Benzoyloxy)ethyl Methacrylate in Research

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Compound of Interest

Compound Name: 2-(Benzoyloxy)ethyl methacrylate

Cat. No.: B089258

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For researchers, scientists, and professionals in drug development, **2-(Benzoyloxy)ethyl methacrylate** is a valuable monomer in the synthesis of a wide range of polymers. Its benzoyloxy group introduces aromaticity and steric bulk, which can significantly influence the thermal, mechanical, and optical properties of the resulting polymers. This guide provides an in-depth look at its commercial suppliers and details experimental protocols for its synthesis and polymerization.

Commercial Suppliers

A variety of chemical suppliers offer **2-(Benzoyloxy)ethyl methacrylate** for research purposes. The following table summarizes key information from several suppliers to facilitate comparison.

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Additional Information
Chemsrc	14778-47-3	C13H14O4	234.248	>98.0%	Pricing available upon inquiry for various quantities (100g, 1kg, 100kg, 1000kg).[1]
Benchchem	14778-47-3	C13H14O4	234.25	Not specified	Product originates from the United States.[2]
ChemicalBook	14778-47-3	C13H14O4	234.24786	>98.0%	Minimum order of 1kg. [3]
PubChem	14778-47-3	C13H14O4	234.25	Not specified	Provides detailed chemical and physical properties.[4]

Experimental Protocols

The following sections detail representative experimental methodologies for the synthesis and subsequent polymerization of **2-(Benzoyloxy)ethyl methacrylate**, based on established chemical principles for similar compounds.

Synthesis of 2-(Benzoyloxy)ethyl Methacrylate

A common method for the synthesis of **2-(Benzoyloxy)ethyl methacrylate** is the esterification of 2-hydroxyethyl methacrylate (HEMA) with benzoyl chloride. This reaction is analogous to the

synthesis of similar methacrylate esters.

Materials:

- 2-Hydroxyethyl methacrylate (HEMA)
- Benzoyl chloride
- Triethylamine or pyridine (as a base)
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as a solvent
- Sodium bicarbonate solution (saturated)
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Magnetic stirrer and stir bar
- Round-bottom flask
- Dropping funnel
- Ice bath

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2-hydroxyethyl methacrylate and triethylamine in anhydrous dichloromethane.
- Cool the reaction mixture to 0°C using an ice bath.
- Slowly add benzoyl chloride dropwise to the stirred solution via a dropping funnel.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).

- Once the reaction is complete, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to yield pure **2-(Benzoyloxy)ethyl methacrylate**.

Free Radical Polymerization of 2-(Benzoyloxy)ethyl Methacrylate

2-(Benzoyloxy)ethyl methacrylate can be polymerized via free radical polymerization to form poly(**2-(Benzoyloxy)ethyl methacrylate**).

Materials:

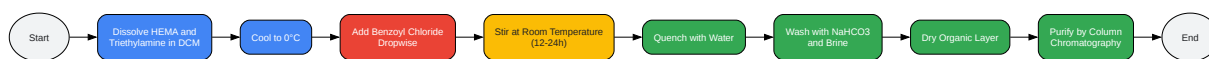
- **2-(Benzoyloxy)ethyl methacrylate** (monomer)
- Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) as a radical initiator
- Anhydrous toluene or dimethylformamide (DMF) as a solvent
- Methanol (for precipitation)
- Schlenk flask or reaction tube with a rubber septum
- Magnetic stirrer and stir bar
- Oil bath
- Nitrogen or argon source

Procedure:

- Dissolve the **2-(Benzoyloxy)ethyl methacrylate** monomer and the radical initiator (e.g., AIBN) in anhydrous toluene in a Schlenk flask.
- Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes, or by performing several freeze-pump-thaw cycles.
- Place the sealed flask in a preheated oil bath at a temperature suitable for the chosen initiator (e.g., 60-80°C for AIBN).
- Allow the polymerization to proceed for the desired time, typically several hours.
- Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
- Precipitate the polymer by slowly adding the reaction solution to a large volume of a non-solvent, such as cold methanol, while stirring vigorously.
- Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.



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Caption: Synthesis workflow for **2-(Benzoyloxy)ethyl methacrylate**.



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Caption: Free radical polymerization workflow.

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